![molecular formula C16H13ClN2S B12735084 5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine CAS No. 136334-14-0](/img/structure/B12735084.png)
5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
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Overview
Description
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrrolo-thieno-diazepine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and diazepines. Common synthetic routes may involve:
Cyclization reactions: Formation of the fused ring system.
Substitution reactions: Introduction of the 3-chlorophenyl group.
Reduction reactions: To achieve the dihydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the dihydro form to a fully aromatic system.
Reduction: Reduction reactions could be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions could introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fully aromatic pyrrolo-thieno-diazepine, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry
Material science: The compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo-diazepines: Compounds with a similar core structure but different substituents.
Thieno-diazepines: Compounds with a thieno-diazepine core but lacking the pyrrolo ring.
Uniqueness
“5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine” is unique due to its specific fused ring system and the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties.
Biological Activity
5,6-Dihydro-6-(3-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C16H13ClN2S
- Molecular Weight : 300.81 g/mol
- CAS Number : 136334-13-9
- Structure : The compound features a pyrrolo-thieno-diazepine framework which is known for its biological activity.
Antidepressant and Anxiolytic Effects
Studies have indicated that compounds within the pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepine class exhibit significant antidepressant and anxiolytic properties. These effects are attributed to their interaction with neurotransmitter systems, particularly the GABAergic system. The presence of the chlorophenyl group enhances binding affinity to GABA receptors, potentially leading to increased anxiolytic efficacy.
Anti-inflammatory Activity
Recent research has explored the anti-inflammatory potential of this compound. In vitro studies demonstrated that it inhibits nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. This suggests a mechanism whereby the compound may attenuate neuroinflammation, a key factor in various neurodegenerative diseases.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
Menghereş et al., 2020 | BV2 Microglial Cells | 10 µM | 50% inhibition of NO production |
Arkivoc 2020 | Raw264.7 Macrophages | 5 µM | Reduced cytokine release |
The biological activity of this compound is primarily mediated through:
- GABA Receptor Modulation : Enhances GABAergic transmission leading to anxiolytic effects.
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6 in activated microglial cells.
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects against oxidative stress in neuronal cultures, treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls. This positions the compound as a candidate for further investigation in neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: In Vivo Efficacy
Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors in elevated plus-maze tests. These results support its potential use as an anxiolytic agent.
Properties
CAS No. |
136334-14-0 |
---|---|
Molecular Formula |
C16H13ClN2S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-4-1-3-11(9-12)16-14-5-2-7-19(14)13-6-8-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI Key |
BFMMSKIJKIAIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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